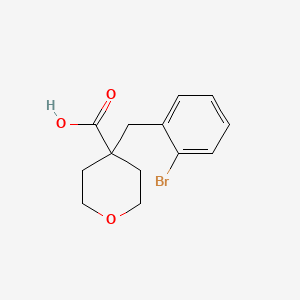

4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

Description

Properties

IUPAC Name |

4-[(2-bromophenyl)methyl]oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c14-11-4-2-1-3-10(11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUKYJSOCAESOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC2=CC=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Diethyl Malonate with Bis-(2-chloroethyl) Ether Followed by Hydrolysis and Decarboxylation

A commercially viable synthesis reported involves a base-catalyzed cyclization of diethyl malonate with bis-(2-chloroethyl) ether to form diethyl tetrahydropyran-4,4-dicarboxylate, which is then hydrolyzed and decarboxylated to yield tetrahydropyran-4-carboxylic acid derivatives. The process is optimized for commercial scale and provides good yields and purity.

-

- Base: Sodium hydroxide, potassium hydroxide, or carbonates (2-5 moles per mole of diethyl malonate).

- Solvent: Acetone, methyl isobutyl ketone, or N,N-dimethylformamide.

- Temperature: Ambient to moderate heating.

Hydrolysis and decarboxylation :

- Hydrolysis of the diester to the dicarboxylic acid.

- Controlled decarboxylation in xylene at 120-130°C to yield tetrahydropyran-4-carboxylic acid.

-

- Molar yield up to 85%.

- Purity by GC: 98-99%.

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | Diethyl malonate + bis-(2-chloroethyl) ether + base | RT to mild heat | High | - | Base: NaOH, KOH, or carbonates |

| Hydrolysis | Acid/base hydrolysis | Ambient | Quantitative | - | Converts diester to diacid |

| Decarboxylation | Heating in xylene | 120-130 | 85 | 98-99 | Controlled CO2 evolution |

This method is environmentally friendly and scalable, making it suitable for industrial applications.

Halogenation of Tetrahydropyran-4-carboxylic Acid Esters Followed by Amidation

A patented process describes a two-step method involving halogenation and amidation for preparing halogenated tetrahydropyran-4-carboxylic acid derivatives:

-

- Reagents: Thionyl chloride, oxalyl chloride, or other halogenating agents (e.g., bromine, sulfuryl bromide).

- Conditions: Temperature range 20-150°C, preferably 30-130°C.

- Stoichiometry: 1.0 to 10 mols halogenating agent per mol of acid, preferably 1.0 to 5.0 mols.

-

- Following halogenation, amidation or further substitution can be performed to introduce desired functionalities.

-

- Neutralization, extraction, filtration, concentration.

- Purification by recrystallization or chromatographic methods.

This method is flexible and allows for the preparation of various halogenated derivatives, including brominated analogs.

Specific Synthesis of 4-(2-Bromobenzyl) Derivatives via Nucleophilic Substitution

A synthetic route for closely related compounds such as 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester involves:

- Deprotonation of (4-bromophenyl)-acetic acid methyl ester with sodium hydride in the presence of 15-crown-5 ether in DMF.

- Reaction with 3-oxa-1,5-dichloropentane or 2-chloroethyl ether derivatives.

- Stirring at room temperature for extended periods (up to 10 hours).

- Work-up involving solvent evaporation, extraction with ethyl acetate/toluene mixtures, acid washing, and drying.

This method achieves moderate yields (~24% reported for methyl ester) and provides a pathway to bromobenzyl-substituted tetrahydropyran carboxylic acid derivatives after further hydrolysis and functional group transformations.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Scale & Notes |

|---|---|---|---|---|---|

| Cyclization + Hydrolysis + Decarboxylation | Diethyl malonate, bis-(2-chloroethyl) ether, base (NaOH/KOH), xylene | RT to 130 | 85 | 98-99 | Commercial scale, environmentally friendly |

| Halogenation + Amidation | Thionyl chloride, oxalyl chloride, bromine, etc. | 20-150 | Variable | High | Flexible for various halogenated derivatives |

| Nucleophilic substitution (bromobenzyl) | (4-bromophenyl)-acetic acid methyl ester, NaH, 15-crown-5, DMF | RT | 24 | Not specified | Moderate yield, requires further steps |

Research Findings and Notes

- The cyclization approach is preferred for industrial synthesis due to its scalability, high yield, and purity.

- Halogenation methods provide versatility for introducing bromine substituents but require careful control of reaction conditions to avoid side reactions.

- The nucleophilic substitution method for bromobenzyl derivatives is more complex and less efficient but is useful for specific functionalizations.

- Reaction temperatures typically range from ambient to 130°C depending on the step.

- Purification techniques include neutralization, extraction, filtration, recrystallization, and chromatography to achieve high purity.

- Use of bases in cyclization is critical, with sodium and potassium hydroxides or carbonates being effective.

- Controlled decarboxylation is essential to obtain the mono-carboxylic acid from dicarboxylic intermediates.

Scientific Research Applications

4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can participate in various binding interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Differences:

Physicochemical Properties :

- Lipophilicity : Brominated derivatives (logP ~2–3) are more lipophilic than fluorine-containing or unsubstituted analogs (logP ~1–2), influencing membrane permeability .

- Melting Points : The unsubstituted tetrahydro-2H-pyran-4-carboxylic acid has a lower melting point (87–89°C) than brominated analogs, which likely exceed 150°C due to increased molecular symmetry and halogen-based crystal packing .

Reactivity and Applications: The bromine atom in this compound enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in non-halogenated analogs . Carboxylic acid derivatives (e.g., methyl esters) are pivotal in prodrug design or as intermediates in amide bond formation, as seen in ’s pyrazole carboxamide derivatives .

Biological Relevance :

- Pyridine-containing analogs (e.g., Tetrahydro-4-(2-pyridinylmethyl)-2H-pyran-4-carboxylic acid) may exhibit enhanced binding to biological targets via nitrogen lone-pair interactions, unlike brominated or fluorinated variants .

Biological Activity

4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound characterized by a bromobenzyl group attached to a tetrahydropyran ring with a carboxylic acid substituent. This unique structure confers significant biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The bromobenzyl group facilitates binding interactions, while the carboxylic acid group can form hydrogen bonds, modulating the activity of target molecules. This dual functionality enhances its potential in therapeutic applications, particularly in cancer treatment and enzyme inhibition .

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. In vitro studies demonstrated that derivatives of 4H-pyran structures exhibit significant cytotoxic effects against various cancer cell lines, including colorectal cancer (HCT-116). Compounds derived from the 4H-pyran scaffold displayed IC50 values lower than standard chemotherapeutics, indicating potent anticancer properties .

- Antibacterial Properties : Research indicates that certain derivatives exhibit antibacterial activity against Gram-positive bacteria. For example, some compounds showed lower IC50 values than ampicillin, suggesting potential as novel antibacterial agents .

- Antioxidant Activity : The compound has been evaluated for its antioxidant capabilities using DPPH scavenging assays. Certain derivatives demonstrated strong reducing power, comparable to established antioxidants like BHT, indicating their potential in combating oxidative stress .

Case Studies

- Cytotoxicity Against HCT-116 Cells : A study assessed the cytotoxic effects of various 4H-pyran derivatives on HCT-116 cells. Derivatives exhibited IC50 values ranging from 75.1 to 85.88 µM, demonstrating significant inhibition of cell proliferation through mechanisms involving CDK2 inhibition and apoptosis induction via caspase activation .

- Antibacterial Screening : In another investigation, several derivatives were tested against a panel of bacterial strains. Compounds showed effective inhibition against all tested Gram-positive isolates except for Bacillus cereus, highlighting their selective antibacterial activity .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| Tetrahydropyran-4-carboxylic acid | Lacks bromobenzyl group | Less reactive in substitution reactions |

| 4-Bromophenoxy-tetrahydropyran | Contains phenoxy group instead of carboxylic acid | Similar structural properties; varied activity |

| 4-(2-Iodobenzyl) derivative | Iodinated benzyl group | Different reactivity and binding profiles |

Q & A

Q. What are the emerging applications of this compound in targeted drug delivery systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.